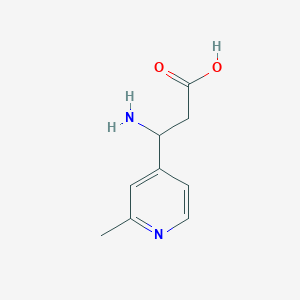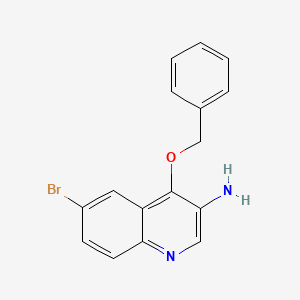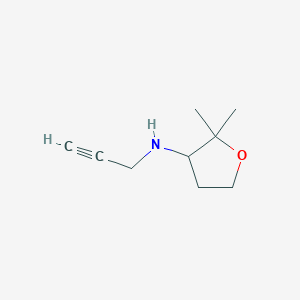
N-(2-(Diethylamino)ethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)ethyl)formamide is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . It is a formamide derivative, characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to a formamide group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-(Diethylamino)ethyl)formamide can be synthesized through the reaction of diethylamine with ethyl formate under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and is carried out at a temperature range of 50-60°C . The reaction proceeds as follows:
Diethylamine+Ethyl Formate→this compound+Ethanol
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, to enhance the reaction rate and yield. The product is then purified through distillation and crystallization processes to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Diethylamino)ethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(Diethylamino)ethyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-(Diethylamino)ethyl)formamide involves its interaction with various molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The formamide group can undergo hydrolysis to release formic acid and amines, which can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Diethylamino)ethyl)acetamide
- N-(2-(Diethylamino)ethyl)propionamide
- N-(2-(Diethylamino)ethyl)butyramide
Uniqueness
N-(2-(Diethylamino)ethyl)formamide is unique due to its specific combination of the diethylamino and formamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
98433-12-6 |
|---|---|
Formule moléculaire |
C7H16N2O |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]formamide |
InChI |
InChI=1S/C7H16N2O/c1-3-9(4-2)6-5-8-7-10/h7H,3-6H2,1-2H3,(H,8,10) |
Clé InChI |
ZBGOAWCNVXCVFE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


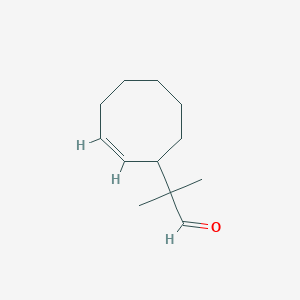
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)

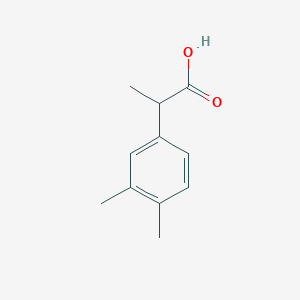
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)

